1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoxaline moiety and the trimethoxyphenyl group in its structure suggests that this compound may exhibit significant pharmacological properties.
Preparation Methods
The synthesis of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the quinoxaline core.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the piperidine ring via an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the quinoxaline moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide can be compared with other quinoxaline derivatives and trimethoxyphenyl-containing compounds:
Quinoxaline Derivatives: Compounds such as pyrroloquinoxalines and benzopyrazines share similar structural features and exhibit comparable biological activities.
Trimethoxyphenyl-Containing Compounds: Compounds like colchicine and combretastatin A-4 also contain the trimethoxyphenyl group and are known for their potent anti-cancer properties.
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-11-16(12-20(30-2)22(19)31-3)25-23(28)15-7-6-10-27(14-15)21-13-24-17-8-4-5-9-18(17)26-21/h4-5,8-9,11-13,15H,6-7,10,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXMHOOYFFPHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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